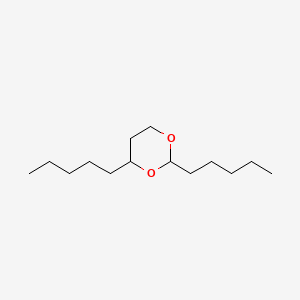
Hexanal octane-1,3-diol acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanal octane-1,3-diol acetal is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. This compound is a colorless liquid with a fruity aroma, commonly used in flavor and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanal octane-1,3-diol acetal is typically synthesized through the reaction of hexanal (an aldehyde) with octane-1,3-diol (a diol) in the presence of an acid catalyst such as acetic acid. The reaction involves the formation of a hemiacetal intermediate, which subsequently cyclizes to form the acetal .
Industrial Production Methods: In industrial settings, the production of this compound involves maintaining specific temperature and pressure conditions to optimize yield and purity. The reaction is carried out in a controlled environment to ensure the efficient conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexanal octane-1,3-diol acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde and diol.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hexanal and octane-1,3-diol.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanal octane-1,3-diol acetal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential role in metabolic pathways and as a biomarker in certain biological processes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products
Mécanisme D'action
The mechanism of action of hexanal octane-1,3-diol acetal involves its interaction with specific molecular targets. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with carbonyl compounds, thereby preventing unwanted reactions. In biological systems, its effects are mediated through its metabolic conversion to other bioactive compounds .
Comparaison Avec Des Composés Similaires
Hexanal octane-1,3-diol acetal can be compared with other similar compounds such as:
Hexanal ethane-1,2-diol acetal: Similar structure but different diol component.
Hexanal propane-1,3-diol acetal: Similar structure but different chain length of the diol.
Hexanal butane-1,4-diol acetal: Similar structure but different chain length and position of the diol.
Uniqueness: this compound is unique due to its specific combination of hexanal and octane-1,3-diol, which imparts distinct physical and chemical properties, making it particularly valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
202188-46-3 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2,4-dipentyl-1,3-dioxane |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-13-11-12-15-14(16-13)10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
JTGGXBHDIVDFHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCOC(O1)CCCCC |
Densité |
0.869-0.875 |
Description physique |
Clear, colourless liquid; Fatty, green aroma |
Solubilité |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















